Home > Products > Screening Compounds P32527 > [1-[(Dimethylamino)methyl]cyclohexyl]methanol;hydrochloride
[1-[(Dimethylamino)methyl]cyclohexyl]methanol;hydrochloride - 2248354-47-2

[1-[(Dimethylamino)methyl]cyclohexyl]methanol;hydrochloride

Catalog Number: EVT-2983440
CAS Number: 2248354-47-2
Molecular Formula: C10H22ClNO
Molecular Weight: 207.74
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of synthetic opioids often involves multi-step organic synthesis procedures. These procedures frequently utilize commercially available starting materials and established synthetic methodologies. Specific details of synthesis can vary considerably depending on the target compound's structure and the desired stereochemistry. For instance, the synthesis of AH-7921, a Schedule I drug, involves specific modifications to the central cyclohexyl ring, as highlighted in one of the provided abstracts [].

Molecular Structure Analysis

The molecular structure of synthetic opioids typically features a central scaffold (often a cyclohexyl ring) adorned with various substituents that influence their pharmacological properties. These modifications can affect the compound's binding affinity for different opioid receptor subtypes (mu, kappa, delta), leading to variations in potency, selectivity, and downstream effects. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, infrared (IR) spectroscopy, and X-ray crystallography are commonly employed for structural characterization [, , ].

Mechanism of Action

Synthetic opioids primarily exert their effects by binding to opioid receptors in the central and peripheral nervous system. These receptors, classified as mu, kappa, and delta, are G protein-coupled receptors (GPCRs). Upon agonist binding, these receptors initiate a cascade of intracellular signaling events, leading to the observed pharmacological effects, which include analgesia, sedation, euphoria, and respiratory depression [, , , ].

Physical and Chemical Properties Analysis

The physical and chemical properties of synthetic opioids, such as solubility, melting point, and lipophilicity, can significantly influence their pharmacological behavior. These properties determine the compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. For instance, the lipophilicity of a synthetic opioid influences its ability to cross the blood-brain barrier, affecting its central nervous system penetration and potency [].

Applications
  • Pharmacological Tools: Synthetic opioids, especially those with high receptor subtype selectivity, are valuable tools for investigating opioid receptor function and pharmacology [, ].
  • Drug Discovery: The development of novel synthetic opioids with improved safety profiles and reduced abuse liability remains an active research area [, ].
  • Forensic Analysis: The identification and characterization of novel synthetic opioids are critical for forensic investigations and public health monitoring [].

trans-3,4-Dichloro-N-[[1-(dimethylamino)-4-phenylcyclohexyl]methyl]-benzamide (AP01; 4-Phenyl-AH-7921)

Compound Description: AP01 is a novel synthetic opioid classified as a mixed μ-/κ-opioid receptor ligand. It exhibits high affinity for both μ-opioid receptors (MOR) and κ-opioid receptors (KOR) with binding affinities of 60 nM and 34 nM, respectively []. This compound also displays notable affinity for the serotonin transporter (SERT) with a potency of 4 nM []. In vivo studies in rats demonstrate its antinociceptive properties in the acetic acid writhing test [].

Relevance: AP01 shares the core structure of a 1-benzamidomethyl-1-cyclohexyldialkylamine with [1-[(Dimethylamino)methyl]cyclohexyl]methanol;hydrochloride. The key difference lies in the presence of a 3,4-dichlorobenzamide substituent on the aminomethyl group and a phenyl group at the 4-position of the cyclohexyl ring in AP01 []. This structural similarity contributes to its opioid receptor activity.

3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide (U-47700)

Compound Description: U-47700 is a synthetic opioid with potent analgesic properties exceeding those of morphine in mice models []. It exhibits a preference for binding to the μ-opioid receptor over the κ-opioid receptor []. Although never reaching clinical trials, user reports suggest effects comparable to other opioids, including euphoria, mood elevation, nausea, and respiratory depression [].

Relevance: U-47700, a structural isomer of AH-7921, falls under the same N-substituted cyclohexylmethylbenzamide class as [1-[(Dimethylamino)methyl]cyclohexyl]methanol;hydrochloride and AP01 []. The primary difference lies in the positioning of the dimethylamino group and the methyl group on the cyclohexane ring. This isomeric relationship highlights the importance of spatial arrangement for opioid activity.

3,4-dichloro-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide (AH-7921)

Compound Description: AH-7921 is a Schedule I controlled substance belonging to the 1-benzamidomethyl-1-cyclohexyldialkylamine class of synthetic opioids []. Initially investigated as a potential analgesic, its development was halted due to addictive properties []. AH-7921 demonstrates potent analgesic effects comparable to morphine and exhibits similar potency in inducing respiratory depression, hypothermia, and addictive behaviors [].

Relevance: AH-7921 shares the core 1-benzamidomethyl-1-cyclohexyldialkylamine structure with both [1-[(Dimethylamino)methyl]cyclohexyl]methanol;hydrochloride and AP01 []. This structural similarity contributes to its opioid receptor activity. It differs from AP01 by lacking the phenyl substituent on the cyclohexyl ring [, ].

(2S)-1,1,1-trifluoro-2-[4-(1H-pyrazol-1-yl)phenyl]-3-(4-{[1-(trifluoromethyl)cyclopropyl]methyl}-1H-imidazol-2-yl)propan-2-ol (MK-5046)

Compound Description: MK-5046 is a nonpeptide agonist specific for the bombesin receptor subtype-3 (BRS-3) [, ]. It demonstrates allosteric binding to BRS-3, interacting with a different binding site than the peptide antagonist Bantag-1 []. MK-5046 exhibits a unique pharmacological profile compared to the universal peptide agonist [d-Tyr6,βAla11,Phe13,Nle14]Bn-(6–14) in terms of receptor coupling, signaling cascade activation, and kinetics/duration of action [].

Relevance: While not directly sharing the core structure of [1-[(Dimethylamino)methyl]cyclohexyl]methanol;hydrochloride, MK-5046 is relevant as an example of a nonpeptide agonist with high affinity and selectivity for its target receptor, BRS-3 []. This highlights the possibility of developing nonpeptide ligands with potent and specific activities, potentially applicable to targets related to the structure of interest.

trans-1,4-bis[[1-cyclohexyl-3-(4-dimethylaminophenyl)ureido]methyl]cyclohexane (NTE-122)

Compound Description: NTE-122 is a potent and selective acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor []. It demonstrates competitive inhibition of ACAT with IC50 values ranging from 1.2 to 9.6 nM across various tissues and cell lines []. NTE-122 effectively lowers serum and liver cholesterol levels in cholesterol-fed rats and rabbits [].

Relevance: NTE-122 contains two cyclohexylmethyl groups linked by a central cyclohexane ring [], similar to the cyclohexylmethyl moiety found in [1-[(Dimethylamino)methyl]cyclohexyl]methanol;hydrochloride. This structural similarity might influence its interaction with biological targets, although its mechanism of action focuses on ACAT inhibition rather than opioid receptors.

Properties

CAS Number

2248354-47-2

Product Name

[1-[(Dimethylamino)methyl]cyclohexyl]methanol;hydrochloride

IUPAC Name

[1-[(dimethylamino)methyl]cyclohexyl]methanol;hydrochloride

Molecular Formula

C10H22ClNO

Molecular Weight

207.74

InChI

InChI=1S/C10H21NO.ClH/c1-11(2)8-10(9-12)6-4-3-5-7-10;/h12H,3-9H2,1-2H3;1H

InChI Key

UTGWORYZPDKQPS-UHFFFAOYSA-N

SMILES

CN(C)CC1(CCCCC1)CO.Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.